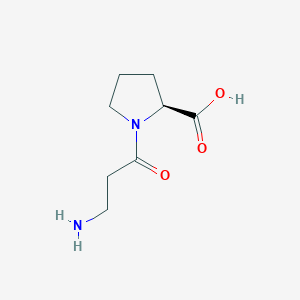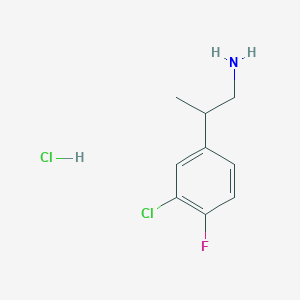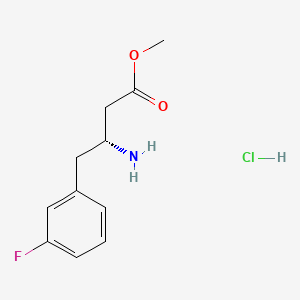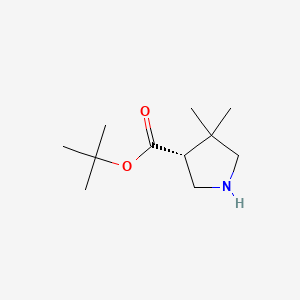
(R)-2-(benzyloxycarbonylamino)-3-(butylthio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzyloxycarbonyl-protected amino group and a butylsulfanyl side chain, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a butylsulfanyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, typically using catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as alkyl halides or acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected amino acids
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The butylsulfanyl group may play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(propylsulfanyl)propanoic acid
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a butylsulfanyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H21NO4S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(2R)-3-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-2-3-9-21-11-13(14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
InChI-Schlüssel |
NPBHZWCOUGIZCD-ZDUSSCGKSA-N |
Isomerische SMILES |
CCCCSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)




![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)


